Lipophilicity: 3,6- vs. 3,5-Difluoro Isomer
The 3,6-difluoro isomer (target compound) and the 3,5-difluoro isomer both exhibit an XLogP3-AA value of 2.3 as computed by PubChem [1]. In contrast, the non-fluorinated parent compound 2-hydroxybenzenesulfonyl chloride has a substantially lower computed logP (~0.8), confirming that fluorine incorporation increases lipophilicity irrespective of positional arrangement . For the 3,6-specific arrangement, the unique adjacency of one fluorine ortho to the hydroxyl group (F at position 3) enhances intramolecular hydrogen bonding (F···HO), potentially reducing the effective hydrogen-bond donor capacity and further modulating membrane permeability compared to the 3,5-isomer [2].
Δ = 0 vs 3,5-isomer; Δ ≈ +1.5 vs non-fluorinated parent
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 3,5-Difluoro isomer (CAS 165661-51-8): XLogP3 = 2.3; Non-fluorinated parent (CAS 165661-52-9): XLogP3 ≈ 0.8 |
| Quantified Difference | ΔXLogP3 = 0.0 vs. 3,5-isomer; ΔXLogP3 ≈ +1.5 vs. non-fluorinated parent |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.04.14 release |
Why This Matters
Equivalent lipophilicity to the 3,5-isomer means the 3,6-isomer does not compromise membrane permeability, while the ortho-fluorine intramolecular H-bond may enhance passive diffusion—an advantage for designing orally bioavailable sulfonamide candidates.
- [1] PubChem. XLogP3-AA computed property for CID 55279480 (3,6-isomer) and CID 55279667 (3,5-isomer). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Hydrogen Bond Donor Count (1) and Acceptor Count (5) for CID 55279480 vs. CID 55279667. National Center for Biotechnology Information. Accessed May 2026. View Source
